Cas no 866043-38-1 (N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide)

N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is a specialized organic compound featuring a chloro-substituted phenyl ring linked to a pyrrole moiety via a methylene bridge, further functionalized with an acetamide group. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (pyrrole) groups enhances its reactivity in selective transformations, such as cross-coupling or nucleophilic substitution reactions. Its well-defined molecular architecture makes it a valuable scaffold for medicinal chemistry research, enabling precise modifications for target-oriented applications. The compound’s stability under standard conditions ensures consistent handling and storage.
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide structure
866043-38-1 structure
Product name:N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide
CAS No:866043-38-1
MF:C13H13ClN2O
Molecular Weight:248.708122014999
MDL:MFCD05670694
CID:5235302

N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide
    • MDL: MFCD05670694
    • インチ: 1S/C13H13ClN2O/c1-10(17)15-9-11-12(14)5-4-6-13(11)16-7-2-3-8-16/h2-8H,9H2,1H3,(H,15,17)
    • InChIKey: DNJQZFVRHFZBNW-UHFFFAOYSA-N
    • SMILES: C(NCC1=C(N2C=CC=C2)C=CC=C1Cl)(=O)C

N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB298576-100 mg
N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide; .
866043-38-1
100 mg
€221.50 2023-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00908145-1g
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide
866043-38-1 90%
1g
¥2394.0 2024-04-18
Ambeed
A959678-1g
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide
866043-38-1 90%
1g
$348.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625455-1mg
N-(2-chloro-6-(1H-pyrrol-1-yl)benzyl)acetamide
866043-38-1 98%
1mg
¥535.00 2024-04-27
abcr
AB298576-100mg
N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide; .
866043-38-1
100mg
€221.50 2024-06-09

N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide 関連文献

N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamideに関する追加情報

Professional Introduction to N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide (CAS No. 866043-38-1)

N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide, identified by its CAS number 866043-38-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and pyrrole functional groups in its molecular structure suggests a high degree of reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.

The molecular framework of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide consists of a phenyl ring substituted with a chloro group at the 2-position and a 1H-pyrrol-1-yl moiety at the 6-position. This specific arrangement enhances its interaction with biological targets, making it an attractive scaffold for designing novel therapeutic agents. The acetamide functional group at the terminal position further contributes to its versatility, allowing for diverse chemical transformations and functionalization strategies.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds featuring the pyrrole core. Pyrroles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a pyrrole ring into the phenyl scaffold of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide not only enhances its pharmacological potential but also opens up new avenues for structure-activity relationship (SAR) studies.

Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where computational methods and high-throughput screening are employed to identify promising candidates. N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide has been subjected to various computational studies to predict its binding affinity to different biological targets. These studies have revealed that the compound exhibits strong interactions with enzymes and receptors involved in critical metabolic pathways, suggesting its potential as a lead compound for drug development.

The synthesis of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been utilized to construct the complex aromatic system efficiently. The chloro-substituted phenyl ring serves as a key intermediate in these reactions, facilitating the introduction of the pyrrole moiety and the acetamide group.

Evaluation of the pharmacokinetic properties of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is crucial for assessing its suitability as a drug candidate. Studies have shown that this compound exhibits favorable solubility and stability under physiological conditions, which are essential characteristics for any therapeutic agent. Additionally, preliminary toxicological assessments have indicated low toxicity profiles, suggesting its safety for further development.

The potential applications of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in agrochemicals and specialty chemicals. For instance, derivatives of this compound could be developed as novel pesticides or herbicides due to their ability to interact with biological targets in pests while maintaining low environmental impact.

In conclusion, N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide (CAS No. 866043-38-1) is a versatile compound with significant potential in pharmaceutical and chemical applications. Its unique molecular structure, combined with favorable pharmacokinetic properties, makes it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like N-{[2-chloro-6-(1H-pyrrol-1-yll)phenyl]methyl}acetamide will play a crucial role in shaping the future of drug discovery and industrial chemistry.

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